molecular formula C11H13N3 B1482277 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile CAS No. 2097964-96-8

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1482277
M. Wt: 187.24 g/mol
InChI Key: RCVBWMTUSTZXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile, also known as DCPPA, is a small molecule that has been the subject of recent scientific investigation. This compound belongs to the class of organic compounds known as benzyl cyanides . These are organic compounds containing an acetonitrile with one hydrogen replaced by a phenyl group .


Synthesis Analysis

The synthesis of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile and similar compounds has been achieved under facile, extremely mild, and greener reaction conditions with excellent yields . The chemical structures were established on the basis of a combined use of IR, NMR (1H, 13C) spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular formula of 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile is C11H13N3. The molecular weight is 187.24 g/mol.

properties

IUPAC Name

2-(3,5-dicyclopropylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVBWMTUSTZXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC#N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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